
10-Iododec-1-EN-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Iododec-1-EN-3-one: is an organic compound characterized by the presence of an iodine atom attached to the tenth carbon of a dec-1-en-3-one backbone. This compound is part of the broader class of iodinated alkenes, which are known for their reactivity and utility in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Iododec-1-EN-3-one typically involves the iodination of dec-1-en-3-one. One common method is the reaction of dec-1-en-3-one with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Iododec-1-EN-3-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Major Products:
Substitution: Corresponding substituted alkenes.
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated iodinated alkanes.
Applications De Recherche Scientifique
10-Iododec-1-EN-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 10-Iododec-1-EN-3-one involves its reactivity due to the presence of the iodine atom and the double bond. The iodine atom can participate in electrophilic substitution reactions, while the double bond can undergo addition reactions. These properties make it a versatile intermediate in various chemical processes.
Comparaison Avec Des Composés Similaires
Dec-1-en-3-one: Lacks the iodine atom, making it less reactive in substitution reactions.
10-Bromodec-1-EN-3-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
10-Chlorodec-1-EN-3-one: Contains a chlorine atom, which is less reactive than iodine in substitution reactions.
Uniqueness: 10-Iododec-1-EN-3-one is unique due to the presence of the iodine atom, which imparts higher reactivity and allows for a broader range of chemical transformations compared to its brominated and chlorinated analogs.
Propriétés
Numéro CAS |
101999-59-1 |
|---|---|
Formule moléculaire |
C10H17IO |
Poids moléculaire |
280.15 g/mol |
Nom IUPAC |
10-iododec-1-en-3-one |
InChI |
InChI=1S/C10H17IO/c1-2-10(12)8-6-4-3-5-7-9-11/h2H,1,3-9H2 |
Clé InChI |
OBNCXSINNMRZKC-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)CCCCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


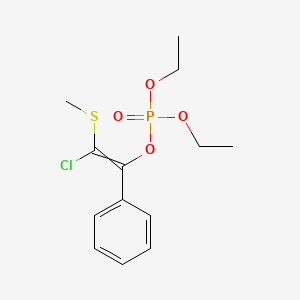
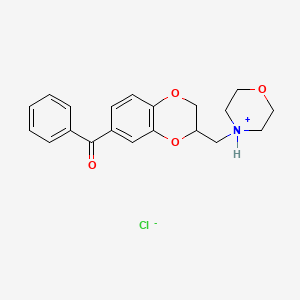
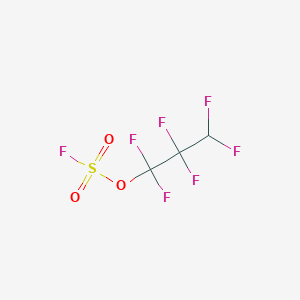

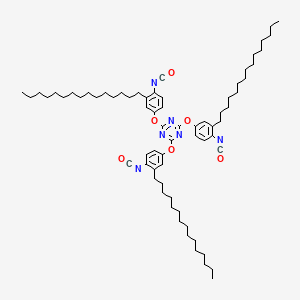
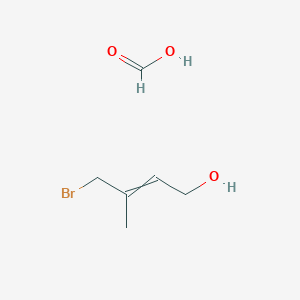
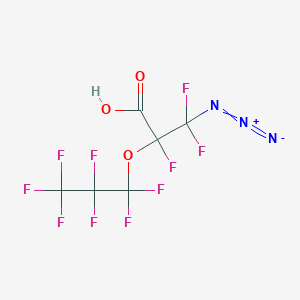
![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)
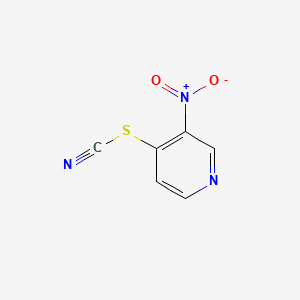
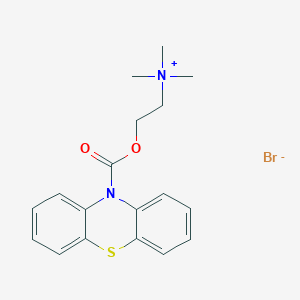
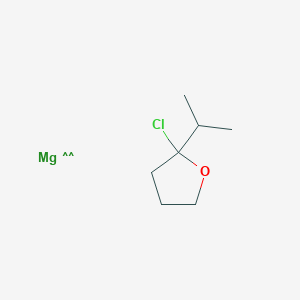
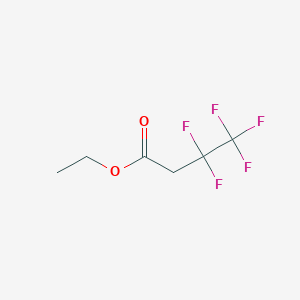
![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)

